molecular formula C8H11N5S B12932840 9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine CAS No. 13153-64-5

9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine

Cat. No.: B12932840
CAS No.: 13153-64-5
M. Wt: 209.27 g/mol
InChI Key: NLCAECHDWMZGNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-(methylthio)-9H-purin-2-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with ethylamine and methylthiol in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 140°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-(methylthio)-9H-purin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-ethyl-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-ethyl-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with normal cellular processes. This compound may also disrupt protein-protein interactions, which is crucial in pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-6-(methylthio)-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methylthio groups contribute to its lipophilicity and ability to penetrate cellular membranes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

13153-64-5

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

9-ethyl-6-methylsulfanylpurin-2-amine

InChI

InChI=1S/C8H11N5S/c1-3-13-4-10-5-6(13)11-8(9)12-7(5)14-2/h4H,3H2,1-2H3,(H2,9,11,12)

InChI Key

NLCAECHDWMZGNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=C(N=C2SC)N

Origin of Product

United States

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